4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
Overview
Description
4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C9H6Cl2N2S and its molecular weight is 245.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antifungal and antitumor activities.
Biological Activity
4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a dichlorophenyl group at the para position. Its molecular formula is , and it is characterized by specific functional groups that contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been shown to possess antibacterial and antifungal activities.
- Antibacterial Activity : Studies have demonstrated that compounds with halogen substitutions on the phenyl ring enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values for these activities often range from 32 to 42 μg/mL, showing promising results compared to standard antibiotics like streptomycin .
- Antifungal Activity : The compound also exhibits antifungal properties against strains like Candida albicans and Aspergillus niger. Inhibition rates were reported between 58% and 66%, indicating a potential for therapeutic applications in fungal infections .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies.
- Cell Line Studies : In vitro studies have shown that this compound demonstrates significant cytotoxicity against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The presence of the dichlorophenyl group is believed to enhance its antiproliferative effects .
- Mechanism of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that the presence of electronegative substituents such as chlorine is crucial for its potency .
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HT29 | 15.6 | Induction of apoptosis |
Another Thiazole Derivative | Jurkat | 12.5 | Cell cycle arrest |
Anti-inflammatory Activity
Thiazole derivatives have also been recognized for their anti-inflammatory properties.
- 5-Lipoxygenase Inhibition : Some derivatives of thiazoles have shown direct inhibition of 5-lipoxygenase (LOX), an enzyme involved in leukotriene synthesis linked to inflammatory diseases such as asthma and rheumatoid arthritis. This suggests that this compound could be beneficial in managing inflammatory conditions .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- In Vivo Studies : Animal models treated with thiazole derivatives exhibited reduced tumor growth and improved survival rates compared to control groups. These studies emphasize the potential for developing thiazole-based therapies for cancer treatment .
- Combination Therapies : Research has explored the use of thiazole derivatives in combination with other chemotherapeutic agents. The synergistic effects observed suggest enhanced therapeutic outcomes when combined with established cancer drugs .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAXMUSNRIUHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347166 | |
Record name | 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39893-80-6 | |
Record name | 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-(3,4-dichlorophenyl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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